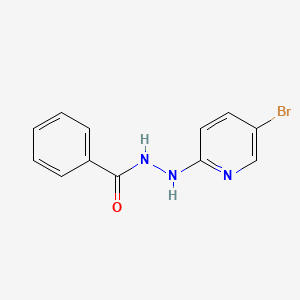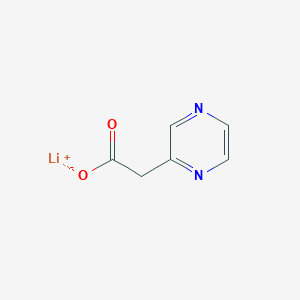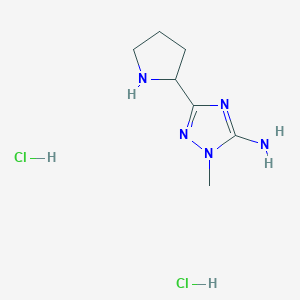![molecular formula C9H15N3O2S B1433628 N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide CAS No. 1798724-79-4](/img/structure/B1433628.png)
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide
Descripción general
Descripción
“N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide” is a chemical compound with the CAS Number: 1798724-79-4. It has a molecular weight of 229.3 g/mol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been extensively studied. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is one of the methods . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15N3O2S/c1-15(13,14)10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3 . This indicates that the compound has a molecular formula of C9H15N3O2S.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been explored in various studies. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo [1,2- a ]pyridines in high yields under mild conditions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 229.3 g/mol .Aplicaciones Científicas De Investigación
Pharmacological Importance
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide derivatives, particularly those with a tri- and tetra-substituted imidazole scaffold, are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The study by Scior et al. (2011) extensively reviews the design, synthesis, and activity of these compounds. Their interaction with adenosine 5'-triphosphate (ATP) and the structural importance of the pyridine and pyrimidine-based derivatives in achieving high binding selectivity and potency is particularly noted. The study emphasizes the potential of these compounds in medicinal applications due to their selective inhibitory properties on the p38 MAP kinase (Scior et al., 2011).
Role in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown immense potential in organic synthesis, catalysis, and drug applications. Li et al. (2019) provide a comprehensive review of these compounds, highlighting their significant roles in forming metal complexes, designing catalysts, and their use in asymmetric catalysis and synthesis. The review underlines the biological importance of these compounds, citing their potential in medicinal applications due to their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Sensing Applications
Pyrimidine derivatives, including those integrated with imidazole scaffolds, have been noted for their utility as exquisite sensing materials in the development of optical sensors, alongside their biological and medicinal applications. Jindal and Kaur (2021) review various pyrimidine-based optical sensors, emphasizing the competence of these derivatives in forming coordination and hydrogen bonds, which make them suitable for sensing applications. The review covers literature from 2005 to 2020, highlighting the significant role of these compounds in sensing technologies (Jindal & Kaur, 2021).
Medicinal Chemistry and Structural Activity Relationships
The imidazo[1,2-b]pyridazine scaffold, closely related to the chemical structure , is recognized as an important class in medicinal chemistry, offering a variety of bioactive molecules. Garrido et al. (2021) provide an extensive review of this class of compounds, particularly highlighting the success of the kinase inhibitor ponatinib. The review covers the structural activity relationships (SAR) of this framework, suggesting its potential in developing novel compounds with enhanced pharmacokinetic profiles and efficacy in medicinal applications (Garrido et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-15(13,14)10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRERRUIDSPKFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)


![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)


![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)




![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)

